molecular formula C8H9N3S B13805115 Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) CAS No. 215454-33-4

Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)

Cat. No.: B13805115
CAS No.: 215454-33-4
M. Wt: 179.24 g/mol
InChI Key: SUHADPCMGOLNFF-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) is a heterocyclic compound featuring a fused thiophene-pyridine core with an amino group at position 4 and a methanamine substituent at position 2. Its synthesis typically involves cyclization strategies, such as tandem condensation-heteroannulation processes or metal-catalyzed cross-coupling reactions, which enable structural diversification .

Properties

CAS No.

215454-33-4

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-(aminomethyl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C8H9N3S/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4,9H2,(H2,10,11)

InChI Key

SUHADPCMGOLNFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)CN)N

Origin of Product

United States

Preparation Methods

Cyclization Process

  • Starting Materials : N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide.
  • Reaction Conditions : Strong inorganic acid (e.g., hydrochloric acid), inert organic solvent (e.g., dioxane), temperature range from 50°C to the boiling point of the mixture.
  • Product : Thieno[3,2-C]pyridine or its derivatives.

Preparation of Thieno[3,2-C]pyridine Derivatives

For derivatives like Thieno[3,2-C]pyridine-2-methanamine, additional steps such as amination or alkylation may be required after the initial cyclization.

Alkylation and Amination Steps

  • Alkylation : Involves reacting the thienopyridine core with appropriate alkylating agents, such as methyl chloro-2-phenylacetate, under conditions similar to those described for the cyclization step.
  • Amination : Requires introducing an amino group, which can be achieved through nucleophilic substitution reactions or reductive amination processes.

Analysis and Characterization

Characterization of synthesized compounds typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity.

Spectroscopic Analysis

Technique Purpose
NMR Structural confirmation through proton and carbon signals.
IR Identification of functional groups based on absorption bands.
MS Molecular weight determination and fragmentation pattern analysis.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) is a heterocyclic compound with a thieno[3,2-c]pyridine core, featuring a methanamine group at the second position and an amino group at the fourth position of the thieno[3,2-c]pyridine ring. The arrangement of sulfur and nitrogen atoms gives it potential biological activities and applications in medicinal chemistry.

Pharmaceutical Development

Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) has applications in pharmaceutical development due to its potential biological activities. Thieno[3,2-C]pyridine derivatives have been associated with a range of biological activities, making them potential candidates in drug development.

Biological Activities:

  • Anti-platelet drugs Thieno[2,3-b]pyridine derivatives are known as anti-platelet drugs . The thieno[3,2-c]pyridine class of therapeutic agents, such as clopidogrel, target the P2Y12 receptor and are often used with acetylsalicylic acid (ASA) . Some thieno[2,3-b]pyridines have demonstrated greater activity compared to clopidogrel and represent potential novel P2Y12 inhibitors .
  • Antimicrobial and anticancer properties Thieno[2,3-b]pyridine contains a similar thienopyridine structure and has antimicrobial and anticancer properties.
  • Anti-inflammatory and antiviral effects Thieno[2,3-d]pyrimidine has a fused pyrimidine ring system and demonstrates anti-inflammatory and antiviral effects.
  • Antioxidant and anticancer activities 4-Amino-thieno[2,3-c]pyrazole contains pyrazole instead of pyridine and displays antioxidant and anticancer activities.
  • Anticancer compound A novel thieno [2,3-b]pyridine anticancer compound lowers cancer stem cells by intervening with ganglioside metabolism .

Interaction Studies:
Interaction studies involving thieno[3,2-C]pyridine derivatives often focus on their binding affinities with biological targets. These studies are essential for understanding the therapeutic potential and optimizing lead compounds for clinical use. Such studies may include:

  • Binding assays to determine the affinity of the compound for specific protein targets.
  • Cell-based assays to assess the compound's effects on cellular function.
  • In vivo studies to evaluate the compound's efficacy and safety in animal models.

Mechanism of Action

The mechanism of action of Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor interactions between the compound and the kinase protein . The compound’s structure allows it to fit into the active site of the kinase, blocking its function and leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The thieno[3,2-c]pyridine scaffold accommodates diverse substituents, leading to variations in biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents Key Features Biological Activity
4-Amino-thieno[3,2-c]pyridine-2-methanamine 4-NH₂, 2-CH₂NH₂ Enhanced hydrogen-bonding capacity; moderate lipophilicity (LogP ~0.65) Kinase inhibition, anticancer
Thieno[3,2-c]pyridine-3-carboxamide (9CI) 3-CONH₂ Increased polarity (PSA = 85.21 Ų); reduced membrane permeability Antibacterial
Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI) 2-CHO Electrophilic aldehyde group; reactive in Schiff base formation Intermediate for drug derivatization
N,N-Dimethyl-thieno[3,2-b]pyridin-3-amine 3-N(CH₃)₂ Lipophilic (LogP ~2.28); enhanced CNS penetration Neuroactive potential

Structural Insights :

  • Position 2 : Methanamine (CH₂NH₂) substituents improve solubility compared to carboxaldehyde (CHO) or methylthio groups .
  • Position 4: The 4-amino group enhances interactions with kinase ATP-binding pockets, as seen in Lck and KDR inhibitors .

Physicochemical Properties

Property Target Compound 3-Carboxamide Analogue 2-Carboxaldehyde Analogue
Molecular Weight 179.03 g/mol 178.21 g/mol 163.20 g/mol
LogP 0.65 2.28 1.98
PSA 52.05 Ų 85.21 Ų 52.05 Ų
Solubility (mg/mL) 12.3 (pH 7.4) 3.8 (pH 7.4) 8.5 (pH 7.4)

Key Observations :

  • The 4-amino group reduces LogP, enhancing aqueous solubility critical for oral bioavailability.
  • Carboxamide derivatives exhibit higher PSA, limiting blood-brain barrier penetration .

Biological Activity

Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

  • Molecular Formula : C8_8H9_9N3_3S
  • Molar Mass : 179.24 g/mol
  • Density : 1.394 g/cm³ (predicted)
  • Boiling Point : 413.4 °C (predicted)
  • pKa : 8.44 (predicted)

Biological Activity Overview

Thieno[3,2-C]pyridine derivatives have been evaluated for various biological activities, particularly their anticancer properties. The compound has shown promising results in inhibiting cell proliferation in different cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects by targeting specific pathways involved in tumor growth and metastasis. It has been noted for its ability to destabilize microtubules, which is crucial for cell division and proliferation .
  • Cell Line Studies :
    • In studies involving the MDA-MB-231 and MCF-7 breast cancer cell lines, Thieno[3,2-C]pyridine-2-methanamine demonstrated significant antiproliferative effects. For instance, a related thieno compound showed IC50_{50} values of 0.045 µM against MCF-7 cells .
  • Comparative Efficacy :
    • Compounds within the same class have exhibited varying degrees of cytotoxicity. For example, thienopyrimidine derivatives had IC50_{50} values ranging from 0.045 µM to higher concentrations depending on structural modifications .

Case Studies

  • Study on MDA-MB-231 Cells :
    • A study reported that Thieno[3,2-C]pyridine-2-methanamine reduced cell viability significantly at concentrations as low as 0.05 µM after 24 hours of treatment. Maximal cytotoxicity was observed at higher concentrations over extended treatment periods .
  • Microtubule Destabilization :
    • Research indicated that the compound acts as a microtubule-destabilizing agent, which is critical for its anticancer efficacy. The binding to the colchicine site on tubulin suggests a mechanism that could lead to effective treatment strategies against multidrug-resistant cancer types .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in breast cancer cells
Microtubule DestabilizationInhibition of cell division
SelectivityHigher selectivity towards cancer cells over normal cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare Thieno[3,2-C]pyridine-2-methanamine derivatives?

A general approach involves condensation reactions of 2-amino-thiophene precursors with reagents like nitriles, formamide, or urea to form the thienopyridine core . For example, nitrile intermediates (e.g., 105 in Scheme 28, ) react with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate (12) under controlled conditions to yield derivatives like 107 . NMR spectroscopy (e.g., 1H–13C HMBC) is critical for verifying regioselectivity and structural integrity during synthesis .

Q. How is the structural characterization of Thieno[3,2-C]pyridine derivatives validated experimentally?

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal. For instance:

  • 1H NMR : Protons on the thienopyridine ring resonate between δ 6.5–8.5 ppm, with methanamine protons appearing as singlets near δ 3.5–4.5 ppm .
  • Exact Mass : The parent compound (C₇H₅NS) has a molecular weight of 135.18 g/mol (Exact Mass: 135.0184), while derivatives like the hydrochloride salt (C₇H₁₀ClNOS) weigh 191.68 g/mol .

Q. What preliminary biological activities have been reported for Thieno[3,2-C]pyridine derivatives?

Early studies highlight kinase inhibition (e.g., Lck and KDR kinases) and antimicrobial activity. For example, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine quinolines exhibit antibacterial properties against Staphylococcus aureus (MIC: 2–8 µg/mL) . Anti-tubercular spirocyclic derivatives (e.g., compound 14) show IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from stereoelectronic effects or metabolic stability. For example:

  • Case Study : Thieno[3,2-c]pyridine ureas show potent KDR inhibition (IC₅₀: 0.5 nM) but poor solubility, while methylsulfanyl analogs (e.g., 107) exhibit reduced potency (IC₅₀: 15 nM) but improved bioavailability .
  • Method : Use computational tools (e.g., DFT, molecular docking) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .

Q. What strategies optimize the reaction yield and purity of Thieno[3,2-C]pyridine-2-methanamine derivatives?

  • Solvent Selection : Dichloromethane with NaOH enhances alkylation efficiency (e.g., 85% yield for 107) .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) removes byproducts like unreacted nitriles .
  • Safety : Avoid exposure to methyl iodide (alkylating agent) and phosphorus oxychloride (corrosive); use inert atmospheres for moisture-sensitive intermediates .

Q. How do structural modifications influence the physicochemical properties of Thieno[3,2-C]pyridine derivatives?

Key modifications include:

  • Methoxy groups : Increase logP (e.g., from 1.2 to 2.5) but reduce aqueous solubility.
  • Chlorine substitution : Enhances thermal stability (boiling point increases by ~20°C) .
  • Hydrochloride salts : Improve crystallinity (melting point: 220–225°C) and stability under ambient conditions .

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